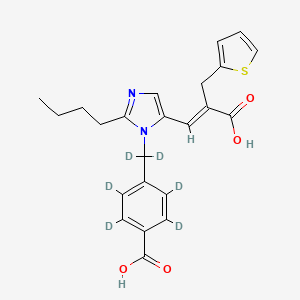

Eprosartan-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H24N2O4S |

|---|---|

Molecular Weight |

430.6 g/mol |

IUPAC Name |

4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]-dideuteriomethyl]-2,3,5,6-tetradeuteriobenzoic acid |

InChI |

InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12+/i7D,8D,9D,10D,15D2 |

InChI Key |

OROAFUQRIXKEMV-IZEJDGNWSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])C([2H])([2H])N2C(=CN=C2CCCC)/C=C(\CC3=CC=CS3)/C(=O)O)[2H] |

Canonical SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Eprosartan-d6: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Eprosartan-d6, a deuterated analog of the angiotensin II receptor antagonist, Eprosartan. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for their work.

Core Physicochemical Properties

This compound is a stable, isotopically labeled form of Eprosartan, where six hydrogen atoms have been replaced by deuterium. This labeling is a valuable tool in pharmacokinetic studies and as an internal standard in analytical methods. The key physicochemical properties of this compound are summarized below, with a comparison to its non-deuterated counterpart where data is available.

| Property | This compound | Eprosartan |

| Chemical Name | (αE)-[[2-butyl-1-[(4-carboxyphenyl) methyl]-1H-imidazol-5-yl]methylene]-2-thiophenepropanoic acid-d6 | (E)-2-butyl-1-(p-carboxybenzyl)-α-2-thenylimidazole-5-acrylic acid[1] |

| Molecular Formula | C₂₃H₁₈D₆N₂O₄S[2] | C₂₃H₂₄N₂O₄S[3] |

| Molecular Weight | 430.55 g/mol [2] | 424.51 g/mol [3] |

| Monoisotopic Mass | 430.2229 g/mol | 424.1457 g/mol |

| Appearance | Reported as a solid, likely a white to off-white crystalline powder, similar to Eprosartan. | White to off-white crystalline powder. |

| Melting Point | Data not available. The melting point of the mesylate form of Eprosartan is 248-250 °C. | 250-253 °C |

| Solubility | Data not available. Expected to have similar solubility to Eprosartan. | Insoluble in water. Sparingly soluble in ethanol. Freely soluble in methanol and dimethylformamide (DMF). Soluble in DMSO. |

| Isotopic Purity | Not specified in publicly available literature. Determined by mass spectrometry and NMR. | Not applicable. |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound. Below are protocols for key analytical techniques.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol provides a general framework for assessing the isotopic enrichment of this compound.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-HRMS) is used.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive or negative electrospray ionization (ESI).

-

Scan Mode: Full scan from m/z 100-1000.

-

Resolution: Set to a high value (e.g., >60,000) to resolve the isotopic peaks.

-

-

Data Analysis: The isotopic distribution of the molecular ion of this compound is analyzed. The relative intensities of the peaks corresponding to the d0 to d6 species are used to calculate the percentage of isotopic enrichment.

Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for Eprosartan and can be used for the analysis of this compound.

-

Sample Preparation: Samples are dissolved in the mobile phase to a known concentration.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a buffer, such as 0.02 M potassium dihydrogen orthophosphate adjusted to a specific pH (e.g., pH 6.85). The ratio is optimized for best separation (e.g., 45:55 v/v acetonitrile:buffer).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 232-235 nm.

-

Injection Volume: 20 µL.

-

-

Analysis: The retention time and peak area are used to determine the purity and concentration of this compound against a reference standard.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the structure and the position of the deuterium labels.

-

Sample Preparation: A sufficient amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6, Methanol-d4).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: To identify the absence of proton signals at the deuterated positions.

-

¹³C NMR: To confirm the carbon skeleton.

-

²H NMR: To directly observe the deuterium signals, confirming the locations of isotopic labeling.

-

-

Analysis: The chemical shifts, coupling constants, and signal integrations are analyzed to confirm the molecular structure and the sites of deuteration.

Visualizations

Eprosartan's Mechanism of Action: Angiotensin II Receptor Signaling Pathway

Eprosartan acts as a selective antagonist of the Angiotensin II Type 1 (AT1) receptor. The following diagram illustrates the signaling pathway that is inhibited by Eprosartan.

Caption: Simplified Angiotensin II Type 1 Receptor signaling pathway and the inhibitory action of Eprosartan.

Experimental Workflow for Physicochemical Characterization

The logical flow for the comprehensive analysis of a new batch of this compound is depicted below.

Caption: A typical experimental workflow for the physicochemical characterization of this compound.

References

Eprosartan-d6 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of eprosartan and the pivotal role of its deuterated analog, eprosartan-d6, as an internal standard in quantitative bioanalysis. The use of stable isotope-labeled internal standards is paramount for achieving the accuracy and precision required in drug development and clinical research.

The Pharmacological Mechanism of Action of Eprosartan

Eprosartan is a potent, selective angiotensin II receptor antagonist (ARB) used in the management of hypertension.[1][2][3] Its primary mechanism of action is the competitive blockade of the angiotensin II type 1 (AT1) receptor, which is found in numerous tissues, including vascular smooth muscle and the adrenal glands.[4][5]

Angiotensin II is a key effector molecule in the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. By binding to AT1 receptors, angiotensin II elicits a range of physiological responses, including:

-

Vasoconstriction: Direct contraction of vascular smooth muscle, leading to an increase in blood pressure.

-

Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, thereby increasing blood volume and pressure.

-

Sympathetic Nervous System Activation: Enhancement of norepinephrine release from sympathetic nerve terminals.

Eprosartan selectively inhibits the binding of angiotensin II to the AT1 receptor, thereby antagonizing these effects and leading to vasodilation, reduced aldosterone secretion, and a decrease in sympathetic nervous system activity. This ultimately results in a reduction in blood pressure. Notably, eprosartan does not affect the AT2 receptor, which may have beneficial cardiovascular effects. Furthermore, unlike angiotensin-converting enzyme (ACE) inhibitors, ARBs like eprosartan do not interfere with bradykinin metabolism, which is associated with side effects such as a dry cough.

Signaling Pathway of Eprosartan's Action

The following diagram illustrates the signaling pathway of the renin-angiotensin-aldosterone system and the point of intervention by eprosartan.

This compound as an Internal Standard in Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of the analyte of interest (in this case, eprosartan). The IS is added at a known concentration to all samples, calibrators, and quality control samples. It co-elutes with the analyte and helps to correct for variability that can occur during sample preparation, injection, and ionization in the mass spectrometer.

Deuterated internal standards, such as this compound, are considered the "gold standard" for bioanalytical applications. In this compound, six hydrogen atoms have been replaced with deuterium atoms. This substitution results in a molecule that is chemically and physically almost identical to eprosartan but has a higher molecular weight.

The key advantages of using a deuterated internal standard like this compound include:

-

Co-elution with the Analyte: Due to its similar chemical structure, this compound has nearly identical chromatographic behavior to eprosartan, ensuring they experience the same conditions during analysis.

-

Compensation for Matrix Effects: Biological matrices (e.g., plasma, urine) can contain endogenous compounds that interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since this compound co-elutes and has similar ionization properties to eprosartan, it is affected by matrix effects in the same way, allowing for accurate correction.

-

Improved Accuracy and Precision: By effectively accounting for analytical variability, deuterated internal standards significantly enhance the accuracy and precision of the measurement.

Quantitative Data Comparison

| Parameter | Typical Value/Range | Reference |

| Linearity Range | 5 - 2000 ng/mL | |

| Correlation Coefficient (r²) | > 0.99 | |

| Intra-day Precision (%CV) | < 15% | |

| Inter-day Precision (%CV) | < 15% | |

| Accuracy (% Bias) | Within ±15% | |

| Mean Recovery | > 85% |

Experimental Protocol: Quantification of Eprosartan in Human Plasma using this compound

The following is a representative experimental protocol for the determination of eprosartan in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is a composite based on established bioanalytical methods for eprosartan.

Materials and Reagents

-

Eprosartan reference standard

-

This compound internal standard

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

Sample Preparation

-

Thawing: Thaw frozen plasma samples at room temperature.

-

Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

-

Internal Standard Spiking: Add 25 µL of this compound working solution (at a fixed concentration) to each plasma sample, calibrator, and quality control sample.

-

Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortexing: Vortex mix the samples for 1 minute.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Isocratic or gradient elution |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Eprosartan: To be determinedthis compound: To be determined |

| Ion Source Temperature | 500°C |

| Collision Gas | Nitrogen |

Note: Specific MRM (Multiple Reaction Monitoring) transitions for eprosartan and this compound would need to be optimized during method development. The precursor ion (Q1) for eprosartan is m/z 425.2, and for this compound, it would be approximately m/z 431.2. The product ions (Q3) would be determined by fragmentation experiments.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a bioanalytical study using this compound as an internal standard.

Conclusion

Eprosartan effectively controls hypertension by blocking the AT1 receptor within the renin-angiotensin-aldosterone system. For the accurate quantification of eprosartan in biological matrices, the use of its deuterated analog, this compound, as an internal standard is the preferred method in LC-MS/MS analysis. The near-identical physicochemical properties of this compound to the parent drug allow it to effectively compensate for analytical variability, particularly matrix effects, thereby ensuring the generation of high-quality, reliable data essential for drug development and clinical research. The detailed experimental protocol and workflow provided in this guide serve as a comprehensive resource for researchers and scientists in the field.

References

Eprosartan-d6: A Technical Guide to Isotopic Labeling Purity and Confirmation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for assessing the isotopic labeling purity and confirmation of Eprosartan-d6. This deuterated analog of Eprosartan, an angiotensin II receptor antagonist, serves as a critical internal standard in bioanalytical studies, demanding rigorous quality control to ensure data accuracy and reliability.

Introduction to Deuterated Standards

Deuterated standards, such as this compound, are stable isotope-labeled versions of analytical compounds. In quantitative mass spectrometry, they are considered the gold standard for internal standards. Their co-elution with the analyte of interest allows for the correction of variability during sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision in pharmacokinetic and metabolic studies. The key to their efficacy lies in their high isotopic purity and the stability of the deuterium labels.

Quantitative Data Summary

The quality of this compound is defined by its chemical and isotopic purity. While specific values are lot-dependent and should be confirmed by a Certificate of Analysis (CoA), the following table summarizes typical specifications for a high-quality this compound internal standard.

| Parameter | Typical Specification | Method of Analysis |

| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥98% Deuterium | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Deuterium Enrichment | Report Value (e.g., 99.5 atom % D) | High-Resolution Mass Spectrometry (HRMS) |

| Identity | Conforms to structure | ¹H-NMR, MS |

Experimental Protocols

Accurate determination of the purity and isotopic enrichment of this compound requires robust analytical methodologies. The following sections detail the typical experimental protocols for High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Chemical Purity Determination by HPLC

Objective: To determine the chemical purity of this compound by separating it from any non-labeled Eprosartan and other impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

Materials:

-

This compound sample

-

Reference standard of unlabeled Eprosartan

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve the this compound sample and the unlabeled Eprosartan reference standard in a suitable solvent (e.g., methanol) to a known concentration.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

UV Detection: 233 nm.

-

Gradient Program: A typical gradient would start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B to elute the analyte and any impurities.

-

-

Data Analysis:

-

The purity is calculated by the area percentage method, where the peak area of this compound is expressed as a percentage of the total peak area.

-

Isotopic Purity and Enrichment by High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the mass of this compound and determine the degree of deuterium incorporation and isotopic purity.

Instrumentation:

-

Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Materials:

-

This compound sample

-

LC-MS grade solvents (as per HPLC method)

Procedure:

-

LC-MS/MS Analysis:

-

Inject the this compound sample into the LC-HRMS system using chromatographic conditions similar to the HPLC method.

-

Acquire full-scan mass spectra in positive or negative ion mode, depending on the ionization efficiency of Eprosartan.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion of this compound.

-

Analyze the isotopic distribution of the molecular ion peak cluster.

-

The isotopic purity is calculated by comparing the intensity of the d6 peak with the intensities of the d0 to d5 peaks. The formula for calculating the percentage of isotopic enrichment is:

-

Isotopic Labeling Confirmation by Quantitative NMR (qNMR)

Objective: To confirm the position of the deuterium labels and provide an independent measure of isotopic purity.

Instrumentation:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher).

Materials:

-

This compound sample

-

Deuterated NMR solvent (e.g., DMSO-d6)

-

Internal standard for quantification (if required)

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the deuterated NMR solvent.

-

¹H-NMR Spectrum Acquisition:

-

Acquire a standard proton NMR spectrum. The absence or significant reduction of signals at specific chemical shifts corresponding to the labeled positions in unlabeled Eprosartan confirms the location of the deuterium atoms.

-

-

²H-NMR Spectrum Acquisition (optional but recommended):

-

Acquire a deuterium NMR spectrum to directly observe the signals from the deuterium atoms, confirming their presence and chemical environment.

-

-

Data Analysis:

-

In the ¹H-NMR spectrum, the isotopic purity can be estimated by comparing the integral of a residual proton signal at a labeled position to the integral of a proton signal at an unlabeled position.

-

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and analysis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Caption: Analytical workflow for the confirmation of this compound purity and identity.

Caption: Logical workflow for the qualification of this compound as an internal standard.

Chemical structure and molecular weight of Eprosartan-d6

An In-Depth Technical Guide to Eprosartan-d6

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and analytical methodologies related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Chemical Structure and Properties

This compound is the deuterated form of Eprosartan, an angiotensin II receptor antagonist. The deuterium labeling makes it a valuable internal standard for quantitative analysis of Eprosartan in biological matrices by mass spectrometry.

Below is a summary of its key chemical properties:

| Property | Value (this compound free base) | Value (this compound Hydrochloride) | Reference |

| Molecular Formula | C₂₃H₁₈D₆N₂O₄S | C₂₃H₁₉D₆ClN₂O₄S | [1] |

| Molecular Weight | 430.55 g/mol | 467.01 g/mol | [1][2] |

| CAS Number (Unlabeled) | 133040-01-4 | 133040-01-4 | [2] |

| Appearance | Pale Yellow to Light Yellow Solid | Not specified | [3] |

Mechanism of Action of Eprosartan

Eprosartan is a selective and competitive antagonist of the angiotensin II receptor type 1 (AT₁). Angiotensin II is a potent vasoconstrictor and a primary component of the renin-angiotensin system. By blocking the binding of angiotensin II to the AT₁ receptor, Eprosartan induces vasodilation, reduces the secretion of vasopressin, and decreases the production of aldosterone, ultimately leading to a reduction in blood pressure.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

This compound is commonly used as an internal standard for the accurate quantification of Eprosartan in biological samples, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To determine the concentration of Eprosartan in a biological matrix.

Materials and Reagents:

-

Eprosartan analytical standard

-

This compound (internal standard)

-

Human plasma or urine

-

Acetonitrile (0.5% formic acid)

-

Water (0.5% formic acid)

-

Protein precipitation reagent (e.g., acetonitrile)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 analytical column (e.g., CAPCELL PAK C18, 50 mm x 2.0 mm, 5 µm)

Procedure:

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of Eprosartan and this compound in a suitable solvent like methanol.

-

Create a series of calibration standards by spiking blank plasma or urine with known concentrations of Eprosartan (e.g., ranging from 5 to 2000 ng/mL for plasma).

-

Prepare QC samples at low, medium, and high concentrations.

-

-

Sample Preparation:

-

To a known volume of plasma or urine sample, add a fixed amount of the this compound internal standard solution.

-

Perform protein precipitation by adding a precipitating solvent (e.g., acetonitrile).

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC system.

-

Chromatographically separate the analyte (Eprosartan) and the internal standard (this compound) on the C18 column. A typical mobile phase could be a mixture of 0.5% formic acid in water and 0.5% formic acid in acetonitrile (72:28 v/v).

-

Detect the compounds using a tandem mass spectrometer operating in positive ion electrospray mode. Monitor specific precursor-to-product ion transitions for both Eprosartan and this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Eprosartan to this compound against the nominal concentration of the calibration standards.

-

Use a weighted linear regression model (e.g., 1/x²) to fit the calibration curve.

-

Determine the concentration of Eprosartan in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Logical Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of a drug in a biological matrix using a deuterated internal standard.

Caption: Workflow for Quantitative Analysis using an Internal Standard.

References

Technical Guide: Solubility Profile of Eprosartan

Introduction

Eprosartan is a selective, non-peptide angiotensin II receptor antagonist used in the management of hypertension.[1][2][3][4] Its physicochemical properties, particularly its solubility, are critical factors in its formulation, bioavailability, and therapeutic efficacy.[5] This guide provides an overview of the available solubility data for Eprosartan and its common salt form, Eprosartan Mesylate, in various solvents. It also outlines a standard experimental protocol for solubility determination and illustrates key related workflows and biological pathways.

Solubility Data

Eprosartan Mesylate is characterized as a poorly water-soluble drug. Its solubility can be enhanced through formulation strategies such as the preparation of solid dispersions. The following table summarizes the available quantitative and qualitative solubility data for Eprosartan and its mesylate salt in selected organic solvents.

| Compound | Solvent | Solubility | Temperature | Notes |

| Eprosartan Mesylate | Ethanol | ~ 1 mg/mL | Not Specified | Soluble. |

| Eprosartan Mesylate | Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | Not Specified | Soluble. |

| Eprosartan | Dimethyl Sulfoxide (DMSO) | 85 mg/mL (200.23 mM) | Not Specified | Use of fresh DMSO is recommended as moisture absorption can reduce solubility. |

| Eprosartan Mesylate | Dimethylformamide (DMF) | ~ 30 mg/mL | Not Specified | Soluble; solvent should be purged with an inert gas. |

| Eprosartan | Ethanol | Insoluble | Not Specified | - |

| Eprosartan | Water | Insoluble | Not Specified | - |

Experimental Protocol for Solubility Determination

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This method involves achieving a saturated solution of the compound in a specific solvent and then quantifying the concentration of the dissolved solute.

Objective: To determine the equilibrium solubility of a compound in a given organic solvent at a constant temperature.

Materials:

-

The compound of interest (e.g., Eprosartan-d6)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO)

-

Sealed glass vials or flasks

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Chemically inert syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for quantification

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a known volume of the selected organic solvent in a sealed container.

-

Agitate the container at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

Once equilibrium is established, separate the undissolved solid from the saturated solution.

-

This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Determine the concentration of the solute in the clear, saturated filtrate using a validated analytical method, such as HPLC.

-

-

Data Reporting:

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Visualizations

Caption: Workflow for the shake-flask method of solubility determination.

Caption: Eprosartan's mechanism of action within the RAAS pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Eprosartan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Eprosartan | C23H24N2O4S | CID 5281037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Eprosartan - Wikipedia [en.wikipedia.org]

- 5. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

A Technical Guide to Eprosartan-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Eprosartan-d6, a deuterated internal standard essential for the accurate quantification of the antihypertensive drug eprosartan in complex biological matrices. This document outlines commercially available sources of this compound, presents a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, and visualizes the analytical workflow.

Commercial Suppliers of this compound

For researchers seeking to procure this compound for their studies, several reputable suppliers offer this stable isotope-labeled compound. The following table summarizes key quantitative data from prominent vendors to facilitate an informed purchasing decision.

| Supplier | Catalog Number | Chemical Purity | Isotopic Enrichment | Available Formats |

| MedChemExpress | HY-117743S1 | >98% | No data available | 1 mg |

| Clearsynth | CS-O-10076 | No data available | No data available | Inquire for details |

| Toronto Research Chemicals | E590102 | No data available | No data available | Inquire for details |

Note: Purity and isotopic enrichment are critical parameters for an internal standard. It is highly recommended to request a Certificate of Analysis (CoA) from the supplier before purchase to obtain lot-specific data.

Experimental Protocol: Quantification of Eprosartan in Human Plasma using LC-MS/MS with this compound Internal Standard

The following protocol is a representative method for the determination of eprosartan in human plasma, adapted from established bioanalytical procedures. This compound serves as the internal standard to ensure accuracy and precision by correcting for variations during sample processing and analysis.[1]

Materials and Reagents

-

Eprosartan analytical standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water, purified (e.g., Milli-Q or equivalent)

Preparation of Stock and Working Solutions

-

Eprosartan Stock Solution (1 mg/mL): Accurately weigh and dissolve eprosartan in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Eprosartan Working Solutions: Serially dilute the eprosartan stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples at various concentrations.

-

This compound Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration suitable for spiking into plasma samples (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma (calibration standard, QC sample, or unknown sample) into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex to ensure complete dissolution.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient to separate eprosartan from endogenous plasma components.

-

Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Eprosartan: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized, typically a +6 Da shift from the parent compound).

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of eprosartan to this compound against the nominal concentration of the calibration standards.

-

Use a weighted linear regression model to fit the data.

-

Determine the concentration of eprosartan in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of eprosartan using this compound as an internal standard.

Caption: Bioanalytical workflow for Eprosartan quantification.

Signaling Pathway Context

While this compound itself is not involved in signaling pathways, its non-deuterated counterpart, eprosartan, is a selective antagonist of the angiotensin II receptor type 1 (AT1R). The renin-angiotensin system (RAS) plays a crucial role in blood pressure regulation. The following diagram illustrates the canonical RAS pathway and the point of intervention for eprosartan.

Caption: Renin-Angiotensin System and Eprosartan's mechanism.

References

Methodological & Application

Application Note: Quantitative Analysis of Eprosartan in Urine using a Validated LC-MS/MS Method with Eprosartan-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprosartan is an angiotensin II receptor blocker (ARB) used in the management of hypertension. The quantitative determination of Eprosartan in biological matrices such as urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Eprosartan in human urine. The use of a deuterated internal standard, Eprosartan-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

The method involves a simple sample preparation procedure followed by rapid chromatographic separation and detection using tandem mass spectrometry. This protocol has been validated to demonstrate its reliability for high-throughput analysis in a clinical or research setting.

Experimental Protocols

Materials and Reagents

-

Analytes: Eprosartan mesylate, this compound

-

Reagents: Formic acid, Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water

-

Urine: Drug-free human urine for calibration standards and quality control samples

Instrumentation

-

Liquid Chromatograph: An Agilent 1290 Infinity LC System or equivalent.

-

Mass Spectrometer: An Agilent 6460 Triple Quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: Zorbax Eclipse Plus-C18 column (4.6 × 100 mm, 3.5 µm) or equivalent.

Preparation of Standard and Quality Control Samples

-

Stock Solutions: Prepare individual stock solutions of Eprosartan and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Eprosartan stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.

-

Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the Eprosartan working standard solutions into drug-free human urine to obtain calibration standards over the desired concentration range. Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation

The sample preparation involves a protein precipitation method.

-

To 100 µL of urine sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex the sample for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex again for 1 minute.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient should be optimized to ensure good separation of Eprosartan from matrix components.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 2500 V

-

Nebulizer Gas: 30 psi

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Eprosartan: Precursor ion (m/z) → Product ion (m/z)

-

This compound: Precursor ion (m/z) → Product ion (m/z)

(Note: Specific MRM transitions should be optimized in the laboratory. For Eprosartan, a common transition is m/z 425.2 → 207.1. For this compound, the precursor ion would be shifted by +6 Da, so a potential transition would be m/z 431.2 → 213.1, assuming the deuterium labels are on a stable part of the molecule not lost during fragmentation.)

-

Data Presentation

The quantitative data for the analysis of Eprosartan in urine is summarized in the tables below. This data is compiled from validation studies of similar LC-MS/MS methods.

Table 1: Linearity of the Method

| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Eprosartan | Urine | 0.25 - 50 µg/mL | > 0.99 |

| Eprosartan | Plasma | 5 - 2000 ng/mL | > 0.99 |

This data is based on a published study which demonstrated a wide linear range for Eprosartan in urine.[1]

Table 2: Accuracy and Precision

| Analyte | Matrix | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Eprosartan | Plasma | Low QC | 92.54 | 3.4 |

| Eprosartan | Plasma | Mid QC | 95.82 | 2.8 |

| Eprosartan | Plasma | High QC | 94.17 | 3.1 |

Accuracy and precision data are critical for method validation. The provided data for plasma can be considered indicative of the expected performance in urine.[2]

Table 3: Recovery

| Analyte | Matrix | Concentration Level | Recovery (%) |

| Eprosartan | Plasma | Low | 91.53 |

| Eprosartan | Plasma | Medium | 96.57 |

| Eprosartan | Plasma | High | 93.28 |

The extraction recovery of Eprosartan from plasma was found to be high and consistent.[2]

Workflow Visualization

The following diagram illustrates the experimental workflow for the quantitative analysis of Eprosartan in urine.

References

Application of Eprosartan-d6 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprosartan is an angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for dosage optimization and ensuring therapeutic efficacy and safety. Eprosartan-d6, a stable isotope-labeled version of Eprosartan, serves as an ideal internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise and accurate quantification of Eprosartan in biological matrices.[3][4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation, injection volume, and matrix effects.[3]

This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of Eprosartan.

Pharmacokinetic Profile of Eprosartan

Eprosartan exhibits a pharmacokinetic profile characterized by rapid absorption and elimination primarily as an unchanged compound. Key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Bioavailability | ~13% | |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | |

| Plasma Protein Binding | ~98% | |

| Elimination Half-Life (t½) | 5-9 hours | |

| Metabolism | Minimally metabolized; <2% excreted as a glucuronide conjugate. | |

| Excretion | Primarily via biliary and renal excretion as unchanged drug. |

Mechanism of Action: Targeting the Renin-Angiotensin System

Eprosartan functions by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding and exerting its potent vasoconstrictive effects, as well as stimulating aldosterone secretion. The blockade of the AT1 receptor leads to vasodilation and a reduction in blood pressure.

Experimental Protocols

Bioanalytical Method for Eprosartan Quantification in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the determination of Eprosartan in human plasma using this compound as an internal standard.

1. Materials and Reagents

-

Eprosartan mesylate reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

2. Preparation of Stock and Working Solutions

-

Eprosartan Stock Solution (1 mg/mL): Accurately weigh and dissolve Eprosartan mesylate in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Eprosartan Working Solutions: Serially dilute the Eprosartan stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration standards and quality control samples.

-

This compound Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

3. Preparation of Calibration Standards and Quality Control (QC) Samples

-

Spike blank human plasma with the appropriate Eprosartan working solutions to prepare calibration standards at concentrations ranging from approximately 5 to 2000 ng/mL.

-

Prepare QC samples in blank human plasma at low, medium, and high concentrations.

4. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.

-

Add a fixed volume (e.g., 25 µL) of the this compound internal standard working solution to each tube (except for the blank plasma used to prepare the calibration curve).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Agilent 1260 Infinity LC or equivalent |

| Mass Spectrometer | Sciex API 3000 or equivalent triple quadrupole mass spectrometer |

| Column | ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |

| Mobile Phase | A: 0.5% formic acid in waterB: 0.5% formic acid in acetonitrile |

| Gradient | Isocratic or a shallow gradient depending on the specific method |

| Flow Rate | 0.3-0.5 mL/min |

| Injection Volume | 5-10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Eprosartan: To be optimized based on instrumentationthis compound: To be optimized based on instrumentation |

| Collision Energy | To be optimized based on instrumentation |

6. Data Analysis

-

Quantify Eprosartan concentrations by calculating the peak area ratio of the analyte to the internal standard (this compound).

-

Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (e.g., 1/x²) linear regression model.

-

Determine the concentrations of Eprosartan in the QC and study samples from the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study of Eprosartan utilizing this compound.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods is essential for conducting reliable and accurate pharmacokinetic studies of Eprosartan. The detailed protocols and workflows provided in these application notes offer a robust framework for researchers in drug development and clinical pharmacology. Adherence to these methodologies will ensure high-quality data for the assessment of Eprosartan's pharmacokinetic properties.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Clinical Profile of Eprosartan: A Different Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Eprosartan Analysis using Eprosartan-d6 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Eprosartan from biological matrices, primarily human plasma, for quantitative analysis using Eprosartan-d6 as an internal standard. The subsequent analysis is typically performed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Introduction

Eprosartan is an angiotensin II receptor antagonist used in the treatment of hypertension. Accurate and reliable quantification of Eprosartan in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis. It closely mimics the analyte's behavior during sample preparation and analysis, compensating for variability and enhancing the accuracy and precision of the method.

This document outlines three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of technique depends on factors such as the required limit of quantification, sample throughput, and the complexity of the sample matrix.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the described sample preparation techniques for Eprosartan analysis. Values are indicative and may vary based on specific laboratory conditions and instrumentation.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Recovery (%) | 93.4 - 102.8%[1] | ~85-95% (Typical) | 91.53 - 96.57%[2] |

| Matrix Effect | Low to Moderate | Low to Moderate | Moderate to High |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[3] | 5 ng/mL (Typical) | 100 ng/mL[2] |

| Sample Throughput | Moderate | Low to Moderate | High |

| Cost per Sample | High | Moderate | Low |

| Automation Potential | High | Moderate | High |

Experimental Workflows

The following diagrams illustrate the general workflows for each sample preparation technique.

Figure 1: Solid-Phase Extraction (SPE) Workflow.

Figure 2: Liquid-Liquid Extraction (LLE) Workflow.

Figure 3: Protein Precipitation (PPT) Workflow.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is a robust method for cleaning up and concentrating Eprosartan from plasma, resulting in high recovery and minimal matrix effects.[1]

Materials:

-

SPE Cartridges (e.g., C18)

-

Plasma sample

-

This compound internal standard solution

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

0.5% Formic acid in water

-

0.5% Formic acid in acetonitrile

-

SPE manifold

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

-

Autosampler vials

Procedure:

-

Sample Pre-treatment:

-

To 500 µL of plasma sample in a centrifuge tube, add a known amount of this compound internal standard solution.

-

Vortex for 30 seconds.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of water to remove polar interferences.

-

Apply vacuum to dry the cartridge for 1-2 minutes.

-

-

Elution:

-

Elute Eprosartan and this compound from the cartridge by passing 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) through the cartridge into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., a mixture of 0.5% formic acid in water and 0.5% formic acid in acetonitrile (72:28 v/v)).

-

Vortex for 30 seconds.

-

-

Analysis:

-

Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

-

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.

Materials:

-

Plasma sample

-

This compound internal standard solution

-

Extraction solvent (e.g., Ethyl acetate & n-Hexane (80:20, v/v))

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporator

-

Autosampler vials

Procedure:

-

Sample Pre-treatment:

-

To 500 µL of plasma sample in a centrifuge tube, add a known amount of this compound internal standard solution.

-

Vortex for 30 seconds.

-

-

Extraction:

-

Add 2 mL of the extraction solvent to the plasma sample.

-

Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

-

Phase Separation:

-

Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

-

Collection:

-

Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds.

-

-

Analysis:

-

Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

-

Protein Precipitation (PPT) Protocol

PPT is the simplest and fastest sample preparation technique, suitable for high-throughput analysis. It involves adding an organic solvent to precipitate plasma proteins.

Materials:

-

Plasma sample

-

This compound internal standard solution

-

Precipitating solvent (e.g., Acetonitrile)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Autosampler vials or 96-well plates

Procedure:

-

Sample Pre-treatment:

-

To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of this compound internal standard solution.

-

Vortex briefly.

-

-

Precipitation:

-

Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to plasma) to the sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a clean tube or a well of a 96-well plate.

-

-

Analysis:

-

The supernatant can be directly injected into the HPLC-MS/MS system. Alternatively, for improved sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of the mobile phase.

-

Analytical Method: UPLC-MS/MS

While the focus of this document is on sample preparation, a brief overview of a typical analytical method is provided for context.

-

Chromatographic System: UPLC system

-

Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm)

-

Mobile Phase: A gradient of 0.5% formic acid in water (A) and 0.5% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5-10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for Eprosartan and this compound.

Conclusion

The choice of sample preparation technique for Eprosartan analysis should be guided by the specific requirements of the study.

-

Solid-Phase Extraction offers the cleanest extracts and is ideal for methods requiring low limits of quantification.

-

Liquid-Liquid Extraction provides a good balance between cleanliness and throughput.

-

Protein Precipitation is the fastest and most cost-effective method, well-suited for high-throughput screening, although it may be more susceptible to matrix effects.

Proper validation of the chosen method is essential to ensure accurate and reliable results in the quantification of Eprosartan in biological samples. The use of this compound as an internal standard is highly recommended for all techniques to ensure the highest quality of bioanalytical data.

References

- 1. Validation of a solid phase extraction-high performance liquid chromatographic method for the determination of eprosartan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phmethods.net [phmethods.net]

- 3. Determination of eprosartan in human plasma and urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Eprosartan and Eprosartan-d6 in Human Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprosartan is an angiotensin II receptor antagonist utilized in the management of hypertension. For robust pharmacokinetic and bioequivalence studies, a sensitive and selective analytical method is essential for the quantification of eprosartan in biological matrices. The use of a stable isotope-labeled internal standard, such as Eprosartan-d6, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively corrects for matrix effects and variability in sample processing. This application note details a validated LC-MS/MS method for the simultaneous determination of eprosartan and its deuterated internal standard, this compound, in human plasma.

Chromatographic and Mass Spectrometric Conditions

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of eprosartan in human plasma and urine.[1] The chromatographic separation was achieved on a CAPCELL PAK C18 column (50 mm × 2.0 mm, 5 µm).[1] Detection was performed using a tandem mass spectrometer with positive ion electrospray ionization.[1]

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity or equivalent |

| Column | CAPCELL PAK C18, 50 mm x 2.0 mm, 5 µm |

| Mobile Phase A | 0.5% Formic Acid in Water |

| Mobile Phase B | 0.5% Formic Acid in Acetonitrile |

| Gradient | Isocratic |

| Mobile Phase Composition | A:B (72:28, v/v) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 4°C |

| Run Time | Approximately 3 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Eprosartan | This compound |

| Mass Spectrometer | Sciex API 3000 or equivalent | Sciex API 3000 or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 425.1 | m/z 431.1 (proposed) |

| Product Ion (Q3) | m/z 207.1 (proposed) | m/z 213.1 (proposed) |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy | To be optimized | To be optimized |

| Declustering Potential | To be optimized | To be optimized |

Note: The MRM transitions for this compound are proposed based on the structure and common fragmentation patterns, as a direct experimental reference was not found in the searched literature.

Table 3: Expected Retention Times

| Compound | Retention Time (min) |

| Eprosartan | ~2.2 |

| This compound | ~2.2 |

Experimental Protocol

Preparation of Stock and Working Solutions

1.1. Eprosartan Stock Solution (1 mg/mL): Accurately weigh 10 mg of eprosartan reference standard and dissolve in 10 mL of methanol.

1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

1.3. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the eprosartan stock solution with a 50:50 mixture of methanol and water to achieve the desired calibration curve concentrations.

1.4. Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Sample Preparation (Protein Precipitation)

2.1. Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

2.2. Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.

2.3. Add 300 µL of acetonitrile (containing 0.5% formic acid) to each tube to precipitate the plasma proteins.

2.4. Vortex each tube for 1 minute.

2.5. Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

2.6. Transfer the supernatant to a clean autosampler vial.

2.7. Inject 10 µL of the supernatant into the LC-MS/MS system.

Data Analysis

The concentration of eprosartan in the plasma samples is determined by calculating the peak area ratio of the eprosartan MRM transition to the this compound MRM transition and comparing this ratio to the calibration curve.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of Eprosartan.

Signaling Pathway Diagram (Logical Relationship)

Caption: Logical relationship for quantification using an internal standard.

References

Application Notes and Protocols for the Detection of Eprosartan-d6 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Eprosartan in biological matrices using Eprosartan-d6 as an internal standard via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline the necessary parameters, experimental procedures, and data analysis workflows.

Introduction

Eprosartan is an angiotensin II receptor antagonist used in the treatment of hypertension. Accurate quantification of Eprosartan in biological samples is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting matrix effects and variability in sample processing and instrument response, ensuring high accuracy and precision in LC-MS/MS analysis. This application note details a robust method for the determination of Eprosartan using this compound.

Experimental Protocols

Sample Preparation

A protein precipitation method is commonly employed for the extraction of Eprosartan and its internal standard from plasma or urine samples.

Materials:

-

Human plasma or urine samples

-

Eprosartan and this compound reference standards

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Methanol, HPLC grade

-

Water, deionized or Milli-Q

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 100 µL of plasma or urine in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is suitable, for example, a CAPCELL PAK C18 column (50 mm x 2.0 mm, 5 µm)[1].

-

Mobile Phase A: 0.5% formic acid in water[1].

-

Mobile Phase B: 0.5% formic acid in acetonitrile[1].

-

Gradient: An isocratic elution with a mixture of mobile phase A and B (e.g., 72:28 v/v) can be effective[1]. Alternatively, a gradient can be optimized for better separation.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters: Detection is typically performed in the positive ion electrospray mode using Multiple Reaction Monitoring (MRM). The following table summarizes the suggested mass spectrometry parameters for Eprosartan and this compound. Note: The parameters for this compound are estimated based on the known values for Eprosartan and the expected mass shift from deuterium labeling. These parameters should be optimized on the specific instrument being used.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| Eprosartan | 425.1 | 207.1 | 200 | To be optimized | To be optimized |

| This compound (Estimated) | 431.1 | 213.1 | 200 | To be optimized | To be optimized |

Optimization of DP and CE is critical for achieving maximum sensitivity and should be performed by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation

The quantitative data for the LC-MS/MS analysis is summarized in the table below.

| Parameter | Eprosartan | This compound (Estimated) |

| Precursor Ion (Q1) m/z | 425.1 | 431.1 |

| Product Ion (Q3) m/z | 207.1 | 213.1 |

| Ionization Mode | Positive ESI | Positive ESI |

| Expected Retention Time | Dependent on LC conditions | Similar to Eprosartan |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Eprosartan and this compound in a biological matrix.

Logical Relationship of Mass Spectrometry Parameters

The diagram below outlines the logical relationship of the key parameters in the tandem mass spectrometry setup for the detection of this compound.

References

Application Notes and Protocols for Eprosartan-d6 in Biological Sample Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of Eprosartan-d6 as an internal standard (IS) for the quantification of Eprosartan in biological samples, primarily plasma and urine, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Eprosartan is an angiotensin II receptor blocker (ARB) used in the treatment of hypertension. Accurate quantification of Eprosartan in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis.[1] this compound compensates for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1]

Mechanism of Action: Eprosartan

Eprosartan selectively blocks the binding of angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle and the adrenal gland. This inhibition leads to vasodilation and reduced aldosterone secretion, resulting in a decrease in blood pressure.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of Eprosartan in human plasma using LC-MS/MS with an internal standard.

Table 1: LC-MS/MS Method Parameters for Eprosartan Analysis

| Parameter | Typical Value/Condition |

| Chromatography | |

| Column | C18 (e.g., 50 x 2.0 mm, 5 µm)[2] |

| Mobile Phase | Acetonitrile and water with 0.5% formic acid (e.g., 28:72 v/v)[2] |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 10 - 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |

| MS/MS Transition | Eprosartan: m/z 425.2 → 207.1this compound: m/z 431.2 → 213.1 |

| Internal Standard | This compound |

Table 2: Method Validation Parameters in Human Plasma

| Parameter | Typical Range/Value |

| Linearity Range | 5 - 2000 ng/mL |

| LLOQ | 5 ng/mL |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Recovery | > 85% |

Experimental Protocols

Preparation of Stock and Working Solutions

1.1. This compound Internal Standard Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.

-

Store the stock solution at -20°C.

1.2. This compound Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.

-

This working solution will be used to spike all calibration standards, quality control samples, and unknown biological samples.

1.3. Eprosartan Calibration Standards and Quality Control (QC) Samples:

-

Prepare a stock solution of Eprosartan in methanol (1 mg/mL).

-

Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards at various concentrations.

-

Spike blank biological matrix (e.g., plasma) with the working standards to create calibration standards and QC samples at the desired concentrations (e.g., LLOQ, Low, Mid, and High QC).

Sample Preparation: Spiking Protocol

The following workflow outlines the general procedure for spiking biological samples with this compound.

Detailed Sample Extraction Methodologies

Choose one of the following extraction methods based on sample volume, required cleanliness, and throughput needs.

3.1. Protein Precipitation (PPT) Protocol: This method is rapid and suitable for high-throughput analysis.

-

Aliquot 100 µL of the biological sample (blank, standard, QC, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

3.2. Solid-Phase Extraction (SPE) Protocol: This method provides a cleaner extract compared to PPT and can be beneficial for reducing matrix effects.

-

Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

-

Sample Pre-treatment:

-

To 100 µL of the biological sample, add 10 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 200 µL of 4% phosphoric acid in water and vortex.

-

-

Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water to remove polar interferences.

-

Elute: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Eprosartan in biological samples. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data for regulatory submissions and research publications.

References

Application Notes and Protocols for Eprosartan-d6 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprosartan is a potent and selective non-biphenyl, non-tetrazole angiotensin II receptor antagonist. It selectively binds to the angiotensin II type 1 (AT1) receptor, effectively blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1] This mechanism of action makes Eprosartan a valuable therapeutic agent for the management of hypertension.[2][3][4] In the context of drug discovery and development, high-throughput screening (HTS) assays are crucial for identifying and characterizing new chemical entities that target the AT1 receptor. Eprosartan-d6, a deuterated form of Eprosartan, serves as an essential tool in these studies, primarily as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS) to ensure accurate quantification of the parent drug.

Mechanism of Action of Eprosartan

Eprosartan functions by competitively inhibiting the binding of angiotensin II to the AT1 receptor, which is found in numerous tissues, including vascular smooth muscle and the adrenal gland.[2] This blockade leads to vasodilation, a decrease in vasopressin secretion, and a reduction in aldosterone production and secretion, all of which contribute to a decrease in blood pressure. Eprosartan exhibits a high affinity for the AT1 receptor, being over 1,000 times more selective for AT1 than for the AT2 receptor.

Role of this compound in High-Throughput Screening

While Eprosartan is the pharmacologically active compound, this compound is a stable, isotopically labeled version used predominantly as an internal standard in bioanalytical assays. In HTS campaigns, thousands of compounds are screened for their ability to interact with a biological target. Subsequent hit validation and pharmacokinetic studies require precise quantification of the active compounds in various biological matrices. Due to its similar chemical and physical properties to Eprosartan, but with a distinct mass, this compound is an ideal internal standard for mass spectrometry-based quantification, allowing for accurate and reproducible measurements by correcting for variations in sample preparation and instrument response.

Quantitative Data for Eprosartan

The following table summarizes the reported inhibitory concentrations (IC50) and binding affinities (Ki) of Eprosartan for the angiotensin II type 1 (AT1) receptor from various in vitro studies.

| Parameter | Species | Tissue/Cell Line | Value (nM) | Reference |

| IC50 | Human | Adrenal cortical membranes | 3.9 | |

| Human | Liver membranes | 1.7 | ||

| Human | Cloned AT1 receptor | 1.4 - 3.9 | ||

| Rat | Adrenal cortical membranes | 9.2 | ||

| Rat | Mesenteric artery membranes | 1.5 | ||

| Rat | Renal glomerulus | 1.5 - 9.2 | ||

| Ki | Rat | Vascular smooth muscle cells | 0.83 |

Experimental Protocols